1-Tert-butyl-3-pyrrolidinamine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. tandfonline.comresearchgate.net Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and its role as a key structural unit in many synthetic drugs approved by the U.S. Food and Drug Administration (FDA). nih.govmdpi.com The significance of the pyrrolidine scaffold stems from several key attributes:
Stereochemical Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of up to four stereogenic centers, leading to a high degree of three-dimensional diversity. nih.gov This "pseudorotation" enables a thorough exploration of pharmacophore space, which is critical for optimizing molecular interactions with biological targets. nih.govresearchgate.net
Synthetic Versatility: Pyrrolidine and its derivatives, such as proline and hydroxyproline (B1673980), are versatile building blocks and are widely used as chiral auxiliaries, organocatalysts, and ligands for transition metals in asymmetric synthesis. nih.govmdpi.com Their synthetic accessibility and the ability to functionalize the ring at various positions make them attractive starting points for complex molecule synthesis. researchgate.net
Physicochemical Properties: The inclusion of a pyrrolidine moiety can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for developing therapeutically viable compounds. tandfonline.com The sp³-hybridized carbons contribute to a more three-dimensional structure compared to flat aromatic systems, a feature often associated with successful drug candidates. nih.gov
The broad utility of this scaffold is evident in its incorporation into agents with a wide spectrum of biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com
Academic Context of Chiral Amine and Pyrrolidinamine Chemical Investigations
Chiral amines are privileged structural motifs, integral to a vast array of pharmaceuticals and biologically active compounds. researchgate.netnih.gov The specific stereochemistry of an amine can be critical for its biological function, making the development of methods for their stereoselective synthesis a major focus of academic and industrial research. researchgate.net Traditionally, the synthesis of enantiopure amines relied on the resolution of racemic mixtures or the use of chiral auxiliaries. nih.govrsc.org
In recent years, the academic community has increasingly turned towards biocatalysis to achieve highly efficient and environmentally benign asymmetric syntheses. A significant breakthrough in this area is the use of NAD(P)H-dependent imine reductases (IREDs). researchgate.netrsc.org These enzymes catalyze the asymmetric reduction of prochiral imines and the reductive amination of ketones to produce chiral secondary and tertiary amines with excellent stereoselectivity. researchgate.netnih.gov
Research in this area has focused on:
Enzyme Discovery and Engineering: Identifying new IREDs from natural sources and engineering them through methods like structure-guided semi-rational design to enhance their substrate scope, activity, and stereoselectivity. rsc.orgrsc.org
Scope Expansion: Applying IREDs to a wide range of substrates, including cyclic imines, to synthesize valuable chiral building blocks like substituted pyrrolidinamines. nih.govrsc.org
Chemoenzymatic Synthesis: Combining the selectivity of biocatalysis with traditional organic reactions to create efficient, multi-step syntheses of complex target molecules. rsc.org
The synthesis of chiral pyrrolidinamines is a direct beneficiary of these advancements. For instance, engineered IREDs have been successfully used for the enantio-complementary synthesis of various pyrrolidinamines, demonstrating their potential in creating key intermediates for drug development. rsc.orgrsc.org
Research Trajectories for 1-Tert-butyl-3-pyrrolidinamine as a Foundational Chemical Entity
The tert-butyl group is a large, bulky substituent known to exert significant steric influence on adjacent reaction centers, which can be leveraged to control reaction pathways and selectivity. mdpi.com In the context of this compound, this group at the N-1 position is expected to influence the reactivity and conformational preferences of the pyrrolidine ring and the 3-amino group.
Future research involving this compound is likely to proceed along the following trajectories:
Asymmetric Synthesis: Developing and optimizing stereoselective routes to both (R)- and (S)-enantiomers of this compound. This could involve the asymmetric reductive amination of N-tert-butyl-3-pyrrolidinone, potentially using the engineered IREDs that have proven effective for similar cyclic ketones. rsc.org
Use as a Chiral Ligand or Building Block: Investigating the utility of enantiopure this compound as a chiral ligand in transition-metal catalysis or as a structurally unique building block for the synthesis of novel, sterically hindered bioactive molecules. The bulky tert-butyl group could impart unique selectivity in catalytic applications.
Medicinal Chemistry Exploration: Incorporating the 1-tert-butyl-3-aminopyrrolidine motif into new chemical entities to probe structure-activity relationships. The specific steric and electronic properties conferred by this scaffold could lead to compounds with novel pharmacological profiles.
The table below summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | sigmaaldrich.com |
| Molecular Weight | 142.24 g/mol | sigmaaldrich.com |
| InChI Key | UTEZMBDWXGWOQJ-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Recent advancements in the synthesis of related chiral pyrrolidinamines highlight the feasibility and potential of such research.
| Research Finding | Key Substrate | Catalyst/Method | Significance | Reference |
| Enantio-complementary synthesis of pyrrolidinamines | N-Boc-piperidone | Engineered Imine Reductases (IREDs) | Provides a highly selective biocatalytic route to chiral pyrrolidinamine cores. | rsc.orgrsc.org |
| Synthesis of pyrrolidine-based drug precursors | 4-hydroxyproline derivatives | Multi-step chemical synthesis | Demonstrates the use of chiral pool starting materials to access complex pyrrolidine structures. | mdpi.com |
These research avenues underscore the potential of this compound as a valuable and underexplored component in the synthetic chemist's toolkit, bridging the gap between foundational scaffold chemistry and the creation of functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(9)6-10/h7H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZMBDWXGWOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096325-48-2 | |
| Record name | 1-tert-butylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Elucidation of 1 Tert Butyl 3 Pyrrolidinamine Scaffolds
Intrinsic Reactivity Profiles of Pyrrolidinamine Functional Groups
The presence of two distinct amine functionalities within the 1-tert-butyl-3-pyrrolidinamine molecule gives rise to a nuanced reactivity profile. The primary amine at the 3-position and the tertiary amine at the 1-position, featuring a bulky tert-butyl group, exhibit different steric and electronic properties that can be exploited for selective chemical modifications.
Amine Reactivity and Regioselective Functionalization
The disparate nature of the primary and tertiary amines in this compound allows for a degree of regioselectivity in its reactions. Generally, primary amines are more nucleophilic and less sterically hindered than tertiary amines. researchgate.net This inherent difference in reactivity can be leveraged to achieve selective functionalization at the 3-amino group.
In principle, reactions such as acylation, alkylation, and sulfonylation would be expected to occur preferentially at the primary amine. The lone pair of electrons on the primary nitrogen is more accessible to electrophiles compared to the tertiary nitrogen, which is shielded by the bulky tert-butyl group and the pyrrolidine (B122466) ring. This steric hindrance around the tertiary amine significantly diminishes its nucleophilicity. researchgate.net
While specific studies detailing the regioselective functionalization of this compound are not extensively documented in the reviewed literature, the fundamental principles of amine reactivity provide a strong basis for predicting its behavior. For instance, in reactions with acyl chlorides or anhydrides, the formation of an amide at the C-3 position would be the anticipated major product. Similarly, under controlled conditions, mono-alkylation at the primary amine should be achievable.
The following table summarizes the expected relative reactivity of the amine groups in this compound towards common electrophiles.
| Reagent Type | Expected Primary Product | Rationale |
| Acyl Halide | N-(1-(tert-butyl)pyrrolidin-3-yl)amide | The primary amine is more nucleophilic and less sterically hindered. |
| Alkyl Halide | 1-(tert-butyl)-N-alkylpyrrolidin-3-amine | The primary amine is more susceptible to alkylation under controlled conditions. |
| Sulfonyl Chloride | N-(1-(tert-butyl)pyrrolidin-3-yl)sulfonamide | The primary amine readily reacts to form a stable sulfonamide. |
Pyrrolidine Ring Transformations and Derivatizations
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a robust scaffold but can undergo various transformations and derivatizations. mdpi.com These reactions can involve cleavage of the C-N bonds of the ring, expansion to a larger ring, or contraction to a smaller one.
Ring-Opening Reactions: Cleavage of the C-N bonds in unstrained pyrrolidines presents a synthetic challenge. acs.org However, methods have been developed for the reductive cleavage of N-benzoyl pyrrolidines using a combination of Lewis acids and photoredox catalysis. acs.org This approach involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2–N bond. While this has been demonstrated on N-benzoyl systems, the principles could potentially be adapted for derivatives of this compound.
Ring-Expansion and Contraction: Ring expansion and contraction reactions offer pathways to novel heterocyclic structures. For instance, the biotransformation of an aminopyrrolidine to an aminopiperidine has been observed, proceeding through hydroxylation, ring opening to an aldehyde intermediate, and subsequent intramolecular Schiff-base formation and reduction. ub.edu Conversely, stereospecific ring contraction of pyrrolidines to cyclobutanes can be achieved through nitrogen extrusion from a 1,1-diazene intermediate. researchgate.net Photo-promoted ring contraction of pyridines with silylborane has also been reported as a method to afford pyrrolidine derivatives. nih.govwikipedia.orgnih.gov
Derivatization: The pyrrolidine scaffold of this compound can be further functionalized. The introduction of substituents on the carbon atoms of the ring can significantly influence its conformational properties and biological activity. For example, the introduction of a sterically demanding tert-butyl group at the C-4 position of a proline ring has been shown to strongly influence the ring's puckering. nih.gov Derivatization strategies can also involve the synthesis of spiro-compounds or the introduction of various functional groups to explore structure-activity relationships. masterorganicchemistry.com
The following table provides an overview of potential transformations of the pyrrolidinamine scaffold.
| Transformation | Description | Potential Outcome |
| Ring Opening | Cleavage of one or more C-N bonds within the pyrrolidine ring. | Formation of linear amino-alkyl chains. |
| Ring Expansion | Insertion of an atom (e.g., carbon) into the pyrrolidine ring. | Synthesis of piperidine (B6355638) or other six-membered heterocycles. |
| Ring Contraction | Removal of an atom from the pyrrolidine ring. | Formation of azetidine (B1206935) or cyclobutane (B1203170) derivatives. |
| Derivatization | Introduction of new functional groups onto the pyrrolidine ring. | Alteration of steric and electronic properties, leading to new analogues. |
Elucidation of Reaction Mechanisms Involving Pyrrolidinamines
Pyrrolidinamine derivatives are valuable catalysts and intermediates in a variety of organic reactions. Understanding the mechanisms through which they operate is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Mechanistic Insights into Aldol (B89426) and Knoevenagel Condensations Catalyzed by Pyrrolidinamine Derivatives
Pyrrolidine and its derivatives, including 3-aminopyrrolidine (B1265635), are effective organocatalysts for Aldol and Knoevenagel condensations. researchgate.net These reactions proceed through the formation of key intermediates, namely enamines and iminium ions.
In a typical pyrrolidine-catalyzed Aldol reaction, the secondary amine of the catalyst reacts with a ketone or aldehyde to form an enamine. acs.orgelsevierpure.com This enamine then acts as a nucleophile, attacking the carbonyl group of another aldehyde or ketone molecule. Subsequent hydrolysis of the resulting iminium ion yields the β-hydroxy carbonyl compound and regenerates the catalyst. libretexts.org The presence of a functional group at the 3-position of the pyrrolidine ring, such as an amino or hydroxyl group, can influence the catalyst's activity and stereoselectivity. researchgate.net
The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, can also be catalyzed by pyrrolidinamines. wikipedia.orgsigmaaldrich.combhu.ac.in The mechanism is similar to the Aldol condensation, where the catalyst forms an iminium ion with the carbonyl compound, rendering it more electrophilic. organic-chemistry.org The active methylene compound, acting as a nucleophile, then attacks the iminium ion. Subsequent elimination of water leads to the formation of a carbon-carbon double bond. sigmaaldrich.com
A plausible catalytic cycle for a 3-pyrrolidinamine-catalyzed Aldol condensation is depicted below:
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone to form a nucleophilic enamine intermediate.
Nucleophilic Attack: The enamine attacks the carbonyl carbon of an aldehyde.
Iminium Ion Formation: A new carbon-carbon bond is formed, leading to an iminium ion intermediate.
Hydrolysis: The iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the pyrrolidine catalyst.
Formation and Reactivity of Imine/Iminium Intermediates in Reductive Amination
Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds. libretexts.orgnih.gov The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comyoutube.com When a primary amine like the 3-amino group of this compound is used, it reacts with a ketone or aldehyde to form an imine. youtube.com
The formation of the imine is a reversible process and is typically favored by the removal of water. wikipedia.org In the presence of a reducing agent, the imine is converted to the secondary amine. The reactivity of the imine is enhanced under mildly acidic conditions, which protonate the imine nitrogen to form an iminium ion. This iminium ion is a more potent electrophile and is readily reduced by hydride reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.comyoutube.com
The general mechanism for the reductive amination of a ketone with the primary amine of this compound is as follows:
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate.
Dehydration: The hemiaminal undergoes dehydration to form an imine.
Reduction: The imine is then reduced by a suitable reducing agent to yield the final secondary amine product.
Computational studies have been employed to understand the stability and reactivity of pyrrolidine-derived iminium ions, which are key intermediates in these reactions. ub.eduacs.orgnih.gov
Studies on Unprecedented 1,3-Tert-butyl Migration Phenomena in Related Systems
While specific studies on 1,3-tert-butyl migration within the this compound scaffold were not identified in the surveyed literature, migration reactions of bulky groups in related heterocyclic systems have been reported. For instance, a fast N→O tert-butyloxycarbonyl (Boc) migration has been observed in a substituted pyrrolidine system. nih.gov This intramolecular migration proceeds through a nine-membered cyclic transition state, initiated by the formation of an alkoxide. nih.gov
The tert-butyl group is known for its steric bulk, which can influence reaction pathways and lead to unexpected rearrangements. nih.govwikipedia.org In some cases, the Thorpe-Ingold effect, which describes the influence of bulky substituents on reaction rates and equilibria, can play a role in promoting cyclization or rearrangement reactions. wikipedia.org
Although a direct 1,3-migration of a tert-butyl group from the nitrogen to a carbon atom of the pyrrolidine ring is not a commonly observed phenomenon, the possibility of such rearrangements under specific conditions, such as in the presence of strong bases or under thermal or photochemical activation, cannot be entirely ruled out. The study of such unprecedented migrations would require dedicated experimental and computational investigations. The stability of the potential intermediates and the energy barriers for the migration would be key factors in determining the feasibility of such a process.
Investigation of Cope Elimination Reaction Pathways for Pyrrolidine N-Oxides
The Cope elimination is an intramolecular elimination reaction (Eᵢ) that provides a valuable route for the synthesis of alkenes from tertiary amine N-oxides. masterorganicchemistry.comwikipedia.org The reaction proceeds through a concerted, thermally induced mechanism involving a five-membered cyclic transition state, which dictates a syn-periplanar relationship between the departing N-oxide and the β-hydrogen atom. wikipedia.orgorganic-chemistry.org For a pyrrolidine N-oxide scaffold, such as that derived from this compound, this reaction offers a pathway to introduce unsaturation into the pyrrolidine ring.
The process begins with the oxidation of the tertiary pyrrolidine nitrogen to its corresponding N-oxide, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comjk-sci.com This N-oxide intermediate is often not isolated but is generated in situ before being subjected to heating to initiate the elimination. jk-sci.comnrochemistry.com
The mechanism for the Cope elimination of a generic pyrrolidine N-oxide involves the oxygen atom of the N-oxide functioning as an intramolecular base, abstracting a proton from a β-carbon. masterorganicchemistry.com This occurs via a five-membered transition state, leading to the formation of a double bond within the ring and yielding an N,N-disubstituted hydroxylamine (B1172632) as a byproduct. organic-chemistry.org The regioselectivity of the elimination is governed by the accessibility of the β-hydrogens. The sterically demanding N-oxide group preferentially abstracts the most accessible hydrogen, often leading to the Hofmann product (the less substituted alkene), although electronic factors can alter this outcome. organic-chemistry.org
A critical aspect of the Cope elimination is its stereochemistry, which requires the β-hydrogen and the N-oxide group to be in a syn-periplanar or nearly coplanar arrangement for the cyclic transition state to form. organic-chemistry.orgjk-sci.com In the context of the five-membered pyrrolidine ring, the conformational constraints of the ring influence the feasibility and rate of the elimination. The reaction is known to be highly sensitive to solvent effects, with rates increasing dramatically in nonpolar, aprotic solvents compared to protic solvents. jk-sci.comalfa-chemistry.com
Table 1: Mechanistic Steps of Cope Elimination for a Pyrrolidine N-Oxide
| Step | Description | Key Intermediates/States | Influencing Factors |
| 1. N-Oxidation | Oxidation of the tertiary pyrrolidine nitrogen to an N-oxide. | Tertiary amine, Oxidizing agent (e.g., H₂O₂, m-CPBA), Pyrrolidine N-oxide. | Choice of oxidant, reaction conditions. |
| 2. Thermal Elimination | Heating the N-oxide to induce intramolecular proton abstraction by the oxide oxygen. | Five-membered cyclic transition state (syn-periplanar geometry). | Temperature, solvent polarity (aprotic preferred), steric hindrance. organic-chemistry.orgjk-sci.com |
| 3. Product Formation | Concerted formation of an alkene (dihydropyrrole derivative) and an N,N-disubstituted hydroxylamine. | Alkene, N,N-dialkylhydroxylamine. | Ring strain, electronic effects of substituents. organic-chemistry.org |
Analysis of C-N Single Bond Scission in Pyrrolidine-Related Chemical Transformations
The cleavage of the carbon-nitrogen (C-N) single bond in unstrained cyclic amines like pyrrolidine represents a significant challenge in synthetic chemistry due to its inherent stability. nih.govnih.gov However, recent advancements have established effective strategies for the selective scission of these bonds, enabling "skeletal remodeling" of the pyrrolidine core into other valuable chemical structures. organic-chemistry.orgchemrxiv.org
One prominent strategy involves a combination of Lewis acid and photoredox catalysis to achieve reductive cleavage of the C-N bond in N-benzoyl protected pyrrolidines. nih.govacs.org This method facilitates a single-electron transfer (SET) to the amide carbonyl group, which is activated by a Lewis acid such as zinc triflate (Zn(OTf)₂). organic-chemistry.orgchemrxiv.org The resulting radical anion intermediate undergoes site-selective cleavage at the C2-N bond. nih.gov This approach has proven versatile, allowing for the conversion of pyrrolidine derivatives into aziridines, γ-lactones, and tetrahydrofurans. nih.govorganic-chemistry.org
Mechanistic studies, including cyclic voltammetry and NMR analysis, have confirmed the crucial role of the Lewis acid in promoting the single-electron transfer from the photoredox catalyst to the amide. nih.govchemrxiv.org The process generates carbon-centered radicals that can participate in further transformations, such as intermolecular additions to alkenes and alkynes, thereby forming new C-C bonds. organic-chemistry.orgacs.org
Another distinct mechanism involves an unprecedented 1,3-migration of a tert-butyl group following the C-N single bond scission of a tert-butyl isonitrile. rsc.orgdntb.gov.ua In this metal-free reaction, the tert-butyl isonitrile reacts with an N,N-dibromoaryl sulfonamide and a nitrile. The reaction proceeds through the simultaneous cleavage of the isonitrile C-N bond and the migration of the tert-butyl group to the nitrogen of the nitrile precursor, ultimately forming N-sulfonyl amidines. rsc.orgdntb.gov.ua This transformation highlights a novel pathway for C-N bond scission that is coupled with alkyl group migration.
These modern catalytic methods represent a significant departure from traditional, harsher methods for C-N bond cleavage and offer a powerful tool for derivatizing the pyrrolidine scaffold. The key findings from these studies are summarized below.
Table 2: Methodologies for C-N Bond Scission in Pyrrolidine Derivatives
| Method | Catalytic System | Mechanism | Key Transformation | Reference |
| Reductive Cleavage | Lewis Acid (e.g., Zn(OTf)₂) + Photoredox Catalyst (e.g., Ir(4-Fppy)₃) | Single-Electron Transfer (SET) to N-benzoyl amide, followed by C2-N bond cleavage. | Pyrrolidine → Aziridines, γ-Lactones, Tetrahydrofurans | nih.govorganic-chemistry.org |
| Migratory Scission | Metal-free; uses N,N-dibromoaryl sulfonamides | Simultaneous C-N bond scission of isonitrile and 1,3-tert-butyl migration. | tert-Butyl Isonitrile + Nitrile → N-Sulfonyl Amidine | rsc.orgdntb.gov.ua |
Substrate Scope and Selectivity in Pyrrolidinamine-Mediated Reactions
The utility of pyrrolidine scaffolds, including this compound, in chemical transformations is defined by their substrate scope and the selectivity they can induce or participate in. The bulky tert-butyl group, in particular, can exert significant steric influence, directing reaction outcomes and even controlling conformational preferences.
In the context of the photoredox- and Lewis acid-catalyzed C-N bond cleavage, the protocol exhibits a broad substrate scope. organic-chemistry.org It is applicable to a wide range of N-benzoyl pyrrolidine derivatives, including those derived from proline and hydroxyproline (B1673980). nih.govacs.org The reaction demonstrates notable regioselectivity, with cleavage occurring specifically at the C2-N bond. organic-chemistry.org Furthermore, the transformation can proceed while retaining the stereochemistry of optically active compounds, highlighting its potential for complex molecule synthesis. organic-chemistry.org
The steric hindrance provided by substituents is a key factor in selectivity. For instance, the bulky tert-butyl group is known to exert complete control over the geometry of adjacent amide bonds in peptoid structures, locking them in the cis conformation. researchgate.net This powerful conformational control can be exploited to design specific secondary structures. While not a mediated reaction in the catalytic sense, it demonstrates the profound impact the 1-tert-butyl group can have on the selectivity of molecular assembly and interaction.
In reactions involving the synthesis of pyrrolidine nitroxides, the addition of organometallic reagents to pyrroline (B1223166) N-oxide precursors is a common strategy. nih.gov The stereoselectivity of such additions can be variable. For example, the addition of ethyllithium (B1215237) to a 2-tert-butyl-5-carboxypyrroline N-oxide was found to exhibit no stereoselectivity, resulting in a mixture of diastereomers. nih.gov This suggests that while the tert-butyl group is large, its ability to direct the approach of incoming reagents is context-dependent and influenced by other functional groups and the specific reaction mechanism.
The table below summarizes the substrate applicability and selectivity observed in reactions involving tert-butyl-pyrrolidine scaffolds.
Table 3: Substrate Scope and Selectivity in Reactions with Pyrrolidine Scaffolds
| Reaction Type | Substrate Class | Selectivity Observed | Key Influencing Factors |
| Reductive C-N Bond Cleavage | N-Benzoyl pyrrolidines, proline and hydroxyproline derivatives. organic-chemistry.orgacs.org | High regioselectivity (C2-N bond); Retention of stereochemistry. organic-chemistry.org | Catalytic system (Lewis acid + photoredox catalyst). nih.gov |
| Conformational Control | Peptoid oligomers containing N-tert-butyl glycine (B1666218) units. researchgate.net | Complete control of amide bond geometry (cis conformation). researchgate.net | Steric hindrance of the tert-butyl side chain. researchgate.net |
| Organometallic Addition | Pyrroline N-oxides with organolithium or Grignard reagents. nih.gov | Can be non-selective, leading to diastereomeric mixtures. nih.gov | Specific reagent, substrate structure, and reaction conditions. |
Catalytic Applications and Organocatalysis by Pyrrolidinamine Derivatives
Design and Application of Pyrrolidinamine-Based Organocatalysts in Asymmetric Transformations
The development of modern asymmetric organocatalysis was significantly advanced by the use of proline and its derivatives. nih.govresearchgate.net These catalysts operate through various activation modes, including enamine and iminium ion formation, to facilitate a wide range of chemical transformations with high stereocontrol. researchgate.netmdpi.com Pyrrolidinamine-based organocatalysts build upon this foundation, incorporating additional functional groups to fine-tune reactivity and selectivity. The design often involves modifying the pyrrolidine (B122466) ring to create a well-defined chiral environment that directs the stereochemical outcome of the reaction. nih.gov
The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction, and pyrrolidinamine derivatives have proven to be effective catalysts. researchgate.net These catalysts typically function by forming a nucleophilic enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor. The stereoselectivity of the reaction is dictated by the chiral environment of the catalyst. researchgate.net
For instance, prolinamides, which are derivatives of pyrrolidine, have been successfully employed. Researchers have developed various bifunctional organocatalysts, such as L-prolinamido-sulfonamides and proline-threonine dipeptides, to catalyze the direct asymmetric aldol reaction between aldehydes and ketones. nih.gov The presence of specific substituents, such as a tert-butyl group, has been shown to play a significant role in influencing both the reaction rate and the enantioselectivity. nih.gov The catalyst's structure, including hydrogen bonding capabilities and potential for π-π stacking interactions with the substrates, is crucial for its performance. nih.gov
| Catalyst Type | Reactants | Key Feature | Outcome |
| Prolinamide-thiourea | Ketones and perfluoroalkyl ketones | Tripeptide-like structure | High yields and good enantioselectivities (up to 81% ee) nih.gov |
| H-Pro-Gly-D-Ala-OH | Isatins and acetone | Tripeptide with a C-terminal D-amino acid | High enantioselectivity (up to 97% ee) nih.gov |
| Phthalimido-prolinamide | Aromatic aldehydes and ketones | Proposed transition state involving hydrogen bonding | Enantioselective direct aldol reaction nih.gov |
This table summarizes various pyrrolidinamine-related catalysts used in asymmetric aldol reactions.
The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, can be effectively catalyzed by pyrrolidine derivatives. 3-Pyrrolidinamine, in particular, has demonstrated high activity, leading to excellent yields of α,β-unsaturated products under solvent-free conditions. researchgate.net
The catalytic mechanism involves the formation of a highly reactive enamine intermediate from the pyrrolidine catalyst and the carbonyl compound. This enamine is more nucleophilic than the corresponding enol or enolate, facilitating the condensation. It is well-established that pyrrolidine is a more potent nucleophile and a more efficient catalyst for condensation reactions compared to other cyclic amines like piperidine (B6355638). researchgate.netresearchgate.net This enhanced reactivity is attributed to the electronic properties of the pyrrolidine enamine moiety. researchgate.netresearchgate.net Studies comparing piperidine and pyrrolidine as catalysts for the Knoevenagel condensation to form pharmaceutical intermediates have shown that pyrrolidine can lead to higher conversion rates, suggesting it as a viable and potentially superior alternative. juniperpublishers.com
| Catalyst | Reactants | Conditions | Advantage |
| 3-Pyrrolidinamine | Aromatic/heterocyclic aldehydes and ketones | Solvent-free | High activity and excellent yields researchgate.net |
| Pyrrolidine | p-methoxybenzaldehyde and Tiazolidine-2,4-dione (TZD) | - | Higher TZD conversion compared to piperidine juniperpublishers.com |
| Pyrrolidinium ionic liquids | Long-chain aldehydes and 1,3-dicarbonyl compounds | Solvent-free | Efficient, clean reaction and recyclable catalyst system rsc.org |
This table presents examples of pyrrolidine derivatives used as catalysts in Knoevenagel condensation reactions.
The efficacy of chiral pyrrolidinamines as organocatalysts stems from their ability to create a defined three-dimensional space around the reactive site, thereby controlling the approach of the substrates. This control over the transition state geometry is the basis for stereoselective catalysis. nih.gov The pyrrolidine ring provides a rigid scaffold, and substituents on the ring and the amine functionality create specific non-covalent interactions (such as hydrogen bonding and steric hindrance) that stabilize one transition state over its diastereomeric counterpart. nih.govnih.gov
In many reactions, the catalyst first reacts with one of the substrates to form a chiral intermediate, such as an enamine or an iminium ion. This intermediate then reacts with the second substrate in a stereochemically controlled manner. For example, in the aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes, a secondary amine catalyst derived from pyrrolidine activates the aldehyde via iminium formation, leading to the formation of functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereo- and enantioselectivities. nih.gov The design of these catalysts is crucial, as even small structural modifications can significantly impact the stereochemical outcome of the reaction. nih.gov
Biocatalytic Systems for Pyrrolidinamine Synthesis and Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. nih.govrsc.org Enzymes, operating under mild conditions, can produce enantiopure compounds with high efficiency, avoiding the need for expensive transition-metal catalysts or protecting group strategies. nih.govrsc.org
Imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are NADPH-dependent enzymes that have become powerful tools for the asymmetric synthesis of chiral amines. rsc.orgresearchgate.net They catalyze the reduction of imines and the reductive amination of prochiral ketones, respectively. nih.govacs.orgkcl.ac.uk This enzymatic approach is highly attractive for producing chiral pyrrolidinamines from readily available prochiral starting materials. nih.govrsc.org
The synthesis typically involves the reductive amination of a prochiral ketone, such as N-Boc-pyrrolidone, with an appropriate amine. nih.govrsc.org The enzyme facilitates the formation of an imine intermediate, which is then reduced stereoselectively by a hydride transfer from the NADPH cofactor to yield the chiral amine product. nih.gov This one-pot reaction is highly atom-economical and environmentally friendly. frontiersin.orgnih.gov Researchers have successfully developed IRED-catalyzed processes to synthesize key pyrrolidinamine intermediates for important pharmaceutical molecules, demonstrating the industrial potential of this methodology. nih.govrsc.org
| Enzyme Class | Reaction Type | Substrates | Product | Key Advantage |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | Pro-chiral N-Boc-piperidone, Benzylamine | (S)-3-Pyrrolidinamine derivative | High enantiomeric excess (99% ee) and yield (84%) nih.govrsc.org |
| Reductive Aminase (RedAm) | Stereoselective Amination of Ketones | Ketones, various amines | Secondary amines | Broad substrate scope and excellent stereoselectivity frontiersin.orgnih.gov |
This table highlights the use of IREDs and RedAms in the asymmetric synthesis of chiral amines, including pyrrolidinamine precursors.
While naturally occurring enzymes provide a good starting point, their properties such as substrate scope, activity, and stereoselectivity often need to be improved for practical applications. Protein engineering, through techniques like directed evolution and structure-guided rational design, is used to tailor enzymes for specific synthetic needs. nih.govnih.gov
By identifying key amino acid residues in the enzyme's active site that control substrate binding and stereoselectivity, scientists can create mutant enzymes with desired properties. For example, through structure-guided semi-rational design of an IRED, researchers have identified specific residues that act as "switches" to control the stereochemical outcome of the reductive amination, allowing for the synthesis of both (R)- and (S)-enantiomers of a pyrrolidinamine with up to 99% selectivity. nih.gov This process of creating enantio-complementary enzyme variants is crucial for accessing the full spectrum of chiral molecules. nih.govrsc.org These engineering efforts have expanded the biocatalytic toolbox, enabling the efficient and sustainable production of complex chiral amines like 1-Tert-butyl-3-pyrrolidinamine and its derivatives for the pharmaceutical industry. nih.govnih.govacs.org
Pyrrolidinamines as Chiral Ligands in Transition Metal-Catalyzed Reactions (e.g., Ruthenium Complexes)
Chiral pyrrolidinamine derivatives have emerged as a significant class of ligands in the field of asymmetric catalysis, particularly in transition metal-catalyzed reactions. Their rigid cyclic structure and the stereogenic centers inherent to the pyrrolidine ring allow for the effective transfer of chiral information from the ligand to the catalytic center. This is crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. In the context of ruthenium-catalyzed transformations, these ligands have been explored for their potential to induce high enantioselectivity in a variety of reactions.
The efficacy of a chiral ligand is intrinsically linked to its ability to create a well-defined and asymmetric steric and electronic environment around the metal center. Pyrrolidinamine derivatives, when coordinated to a metal like ruthenium, can form stable chelate complexes. The substituents on the pyrrolidine ring and the amine nitrogen can be systematically modified to fine-tune the catalyst's reactivity and selectivity for a specific substrate.
Research has delved into the synthesis and application of ruthenium complexes bearing chiral pyrrolidinamine-based ligands. One area of investigation involves the incorporation of chiral pyrrolidine moieties into PNN-type pincer ligands. tib.euconsensus.appfigshare.comresearchgate.net These ligands coordinate to the ruthenium center through a central pyridine (B92270) ring and two flanking arms, one of which is a chiral pyrrolidinamine.
Spectroscopic and crystallographic studies of these ruthenium complexes have shown that the chirality originating from the pyrrolidinamine group can exert a discernible influence on the preferred stereochemistry at the ruthenium metal center. tib.eufigshare.comresearchgate.netfrontiersin.org However, the stereochemical lability of the metal center can be a challenge. In some instances, the ruthenium stereocenter is not configurationally stable, leading to the formation of a mixture of diastereomeric catalyst complexes in solution. tib.eufigshare.comresearchgate.net This dynamic behavior can ultimately impact the enantioselectivity of the catalytic reaction, as multiple diastereomers may catalyze the reaction at different rates and with varying selectivities.
The performance of these chiral pyrrolidinamine-ruthenium catalysts has been evaluated in several enantioselective transformations. For example, their application in oxa-Michael additions and transfer hydrogenation reactions has been explored. tib.eufigshare.comresearchgate.net While these studies provide valuable insights into catalyst design, the observed enantioselectivities have been modest in certain cases. For instance, the hydrogenation of 4-fluoroacetophenone using a ruthenium complex with a chiral pyrrolidine-based PNN pincer ligand resulted in a low enantiomeric excess (ee). tib.eufigshare.comresearchgate.net This outcome was attributed to the kinetic lability of the ruthenium stereocenter, which leads to the presence of multiple, rapidly interconverting catalyst diastereomers. tib.eufigshare.comresearchgate.net
The following table summarizes the results for the asymmetric hydrogenation of 4-fluoroacetophenone using a ruthenium catalyst with a chiral pyrrolidinamine-based PNN pincer ligand.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| 4-Fluoroacetophenone | Ruthenium complex with a chiral pyrrolidine-based PNN pincer ligand | 8% | tib.eufigshare.comresearchgate.net |
It is important to note that the success of asymmetric catalysis is highly dependent on the specific structure of the chiral ligand. While the direct use of this compound as a ligand in ruthenium-catalyzed reactions is not extensively documented in the provided context, the principles derived from the study of other chiral pyrrolidinamine derivatives are highly relevant. The insights gained from these investigations underscore the importance of designing ligands with sufficient steric bulk and rigidity to effectively control the stereochemical environment around the ruthenium center and achieve high levels of enantioselectivity. Further research into novel pyrrolidinamine derivatives and their coordination chemistry with ruthenium and other transition metals holds promise for the development of more efficient and selective asymmetric catalysts.
Structure Activity Relationship Sar and Computational Chemistry Studies of 1 Tert Butyl 3 Pyrrolidinamine Based Structures
Theoretical Underpinnings of Structure-Activity Relationships in Pyrrolidine (B122466) Scaffolds
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry and catalysis. Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. The structure-activity relationship (SAR) of pyrrolidine derivatives is fundamentally dictated by the nature, position, and stereochemistry of the substituents attached to the ring.
Systematic Analysis of Substituent Effects on Reactivity, Selectivity, and Molecular Interactions
The substituents on the pyrrolidine ring profoundly influence its electronic and steric properties, thereby affecting its reactivity, selectivity in chemical transformations, and its binding affinity to biological targets. A systematic analysis of these effects is critical for the rational design of novel compounds with desired properties.
For a molecule like 1-tert-butyl-3-pyrrolidinamine, the key substituents are the tert-butyl group at the 1-position (on the nitrogen atom) and the amino group at the 3-position.
Amino Group (Molecular Interactions): The amino group at the 3-position introduces a primary amine functionality, which can act as a hydrogen bond donor and acceptor. This is a critical feature for molecular interactions, particularly in a biological context where it can form hydrogen bonds with amino acid residues in protein binding sites. The basicity of this amino group can be modulated by the electronic effects of other substituents on the ring.
The interplay between the steric demands of the tert-butyl group and the hydrogen-bonding capacity of the amino group would be a central theme in the SAR studies of this compound and its derivatives.
| Substituent | Position | Potential Effects |
| Tert-butyl | 1 (Nitrogen) | Steric hindrance, influences ring conformation, modulates nitrogen nucleophilicity, impacts stereoselectivity. |
| Amino | 3 | Hydrogen bond donor/acceptor, site for further functionalization, influences polarity and solubility. |
Advanced Computational Methodologies in Pyrrolidinamine Chemical Research
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods complement experimental studies and can guide the design of new compounds and catalysts.
Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations would be invaluable for:
Determining Stable Conformations: Identifying the most stable three-dimensional arrangement of the molecule by calculating the energies of different ring puckers and substituent orientations.
Mapping Reaction Pathways: Elucidating the mechanisms of reactions involving this compound by calculating the energies of reactants, products, intermediates, and transition states. This allows for the prediction of reaction kinetics and the most likely reaction outcomes.
Predicting Spectroscopic Properties: Calculating properties such as NMR chemical shifts and vibrational frequencies to aid in the characterization of the molecule and its reaction products.
For example, DFT could be used to model the transition state of a reaction where this compound acts as a catalyst, providing insights into the origins of stereoselectivity.
Chemoinformatic and Bioinformatic Approaches for Catalyst and Substrate Profiling
Chemoinformatics and bioinformatics offer methods for analyzing large datasets of chemical and biological information. For a compound like this compound, these approaches could be used for:
Virtual Screening: Searching large chemical databases for molecules with similar structural features to this compound to identify potential new catalysts or drug candidates.
QSAR (Quantitative Structure-Activity Relationship) Modeling: If a series of derivatives of this compound were synthesized and their activity tested, QSAR models could be built to correlate their structural properties with their observed activity. nih.gov This would allow for the prediction of the activity of new, unsynthesized derivatives.
Target Identification: Using bioinformatic tools to predict potential protein targets for this compound based on its structural and electronic properties, which could guide further experimental investigation into its biological activity.
Machine Learning Applications for Predicting Chemical Reactivity and Stereoselectivity
Machine learning (ML) is increasingly being used in chemistry to build predictive models from large datasets. In the study of pyrrolidine-based compounds, ML could be applied to:
Predict Reaction Outcomes: Training ML models on known reactions involving pyrrolidine derivatives to predict the yield and stereoselectivity of new reactions. bohrium.com
Catalyst Optimization: Using ML to identify the optimal catalyst structure from a virtual library of this compound derivatives for a specific chemical transformation. nih.gov
De Novo Design: Employing generative ML models to design novel pyrrolidine-based molecules with desired properties.
The development of robust ML models requires large and diverse training datasets, which are currently limited for specific compounds like this compound itself. However, models trained on broader classes of pyrrolidines could still provide valuable predictions.
Molecular Modeling and Simulation Techniques, including Molecular Dynamics and MM/GBSA
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations: MD simulations would be used to study the conformational flexibility of this compound in different solvent environments or when bound to a protein. This can reveal important information about its behavior in realistic conditions.
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: This method is used to estimate the binding free energy of a ligand to a protein. If a potential protein target for this compound is identified, MM/GBSA calculations could be used to predict the strength of their interaction and to understand the key molecular forces driving the binding.
These simulations provide a dynamic picture of molecular interactions that is complementary to the static view provided by methods like DFT.
Rational Design Principles for De Novo Pyrrolidinamine Derivatives with Tailored Properties
The rational design of novel derivatives based on the this compound scaffold is a strategic process that leverages computational chemistry and a deep understanding of structure-activity relationships (SAR) to create compounds with specific, predetermined properties. This approach moves beyond traditional trial-and-error synthesis, employing predictive models to guide the development of molecules with enhanced efficacy, selectivity, or other desired characteristics. The core principles involve identifying key structural motifs, understanding the impact of substitutions, and utilizing computational tools to model interactions and predict activity before synthesis.
De novo design, or designing from scratch, is particularly powerful. It aims to construct novel molecular structures that are optimized for a specific biological target by piecing together fragments or by designing a compound to fit perfectly within a target's binding site. For pyrrolidinamine-based structures, this involves several key strategies.
One fundamental principle is the use of a core scaffold, such as a pyrrolidine ring, which serves as a structural foundation for the attachment of various functional groups. nih.gov The design process then explores how modifications to this scaffold influence the molecule's biological activity. For instance, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a pyrrolidine pentamine scaffold was systematically modified to probe its structure-activity relationship. nih.govnih.gov
Key considerations in the rational design of pyrrolidinamine derivatives include:
Scaffold Modification and Substitution: The pyrrolidine ring offers multiple positions where substituents can be added or modified. The nature, size, and stereochemistry of these substituents are critical. For example, research on related pyrrolidine derivatives has shown that certain positions on the scaffold have low tolerance for modification, while others can accommodate a variety of chemical groups. nih.gov In one study, the R1 position of a pyrrolidine pentamine scaffold was found to be essential, with alterations to the S-phenyl moiety at this location, or its distance from the scaffold, leading to reduced inhibitory activity. nih.govnih.gov In contrast, the R5 position demonstrated a high tolerance for different chemical groups. nih.gov
Computational Modeling and Docking: Molecular docking studies are a cornerstone of rational design. These computational simulations predict how a designed molecule (ligand) will bind to the active site of a biological target, such as an enzyme or receptor. nih.gov By calculating the binding affinity, expressed as Gibbs free energy (ΔG in Kcal/mol), researchers can prioritize which derivatives are most likely to be active. A significant correlation has been demonstrated between lower calculated ΔG values and higher inhibitory activity in pyrrolidine derivatives, validating the predictive power of this approach. nih.gov
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to interact with a specific target. Once a pharmacophore model is established, it can be used to design novel molecules, including those with a pyrrolidinamine core, that fit the model and are therefore likely to be active. researchgate.net
The table below illustrates the impact of specific substitutions on the activity of a series of pyrrolidinamine derivatives designed as inhibitors of AAC(6′)-Ib, demonstrating the principles of SAR in action. nih.gov
| Compound | R1 Substitution | R4 Substitution | R5 Substitution | Amikacin Potentiation (fold) | Binding Energy (ΔG, Kcal/mol) |
| 2700.001 | S-phenyl | S-phenyl | 3-phenylbutyl | 16 | -8.9 |
| 2700.002 | S-phenyl | S-phenyl | 4-phenylbutyl | 8 | -8.8 |
| 2700.003 | S-phenyl | S-(CH2)-phenyl | 3-phenylbutyl | 16 | -9.2 |
| 2700.004 | S-phenyl | S-(CH2)-phenyl | 4-phenylbutyl | 8 | -9.1 |
| 2700.005 | S-(CH2)-phenyl | S-phenyl | 3-phenylbutyl | 4 | -8.1 |
| 2700.006 | S-(CH2)-phenyl | S-phenyl | 4-phenylbutyl | 4 | -8.0 |
| 2700.007 | S-(CH2)-phenyl | S-(CH2)-phenyl | 3-phenylbutyl | 4 | -8.4 |
| 2700.008 | S-(CH2)-phenyl | S-(CH2)-phenyl | 4-phenylbutyl | 4 | -8.3 |
This data highlights how subtle changes, such as inserting a methylene (B1212753) (-CH2-) group to increase the distance between the phenyl group and the scaffold at the R1 or R4 positions, can significantly alter the compound's potentiation and binding energy. nih.gov For example, compound 2700.003, with an extended linker at the R4 position, shows a more favorable binding energy (-9.2 Kcal/mol) compared to the parent compound 2700.001 (-8.9 Kcal/mol) while maintaining high potentiation. nih.gov Such findings are invaluable for guiding the next cycle of de novo design, allowing chemists to build upon successful modifications to further tailor the properties of new pyrrolidinamine derivatives.
Advanced Synthetic Utility of 1 Tert Butyl 3 Pyrrolidinamine As a Versatile Building Block
Role as a Key Intermediate in the Synthesis of Advanced Pharmaceutical Candidates.
Building Blocks for GABA Receptor Modulators
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is mediated through GABA receptors, principally the ionotropic GABA-A and metabotropic GABA-B receptors. Modulators of these receptors are crucial for treating a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.
The structural diversity of GABA receptor modulators is vast, encompassing well-known classes like benzodiazepines and barbiturates as well as numerous other heterocyclic scaffolds. The pyrrolidine (B122466) ring, as a key structural motif, is prevalent in many biologically active compounds due to its ability to present substituents in a well-defined three-dimensional arrangement, making it an attractive core for the design of novel CNS agents.
While direct examples of marketed GABA receptor modulators synthesized specifically from 1-tert-butyl-3-pyrrolidinamine are not prominent in the literature, its structural features make it a highly valuable starting material for discovery chemistry in this area. The scaffold offers:
A chiral center at the C3 position, allowing for stereospecific interactions at the receptor binding site.
A primary amine at the C3 position and a secondary amine at the N1 position (after deprotection), providing two distinct points for chemical diversification to explore structure-activity relationships (SAR).
The constrained nature of the five-membered ring, which can help lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
Synthetic programs aimed at discovering novel GABA-A receptor antagonists have successfully utilized GABA moieties attached to various heterocyclic systems, demonstrating the modular approach to designing new modulators. The this compound scaffold is well-suited for such strategies, enabling the generation of libraries of novel compounds for screening against GABA receptors.
Precursors for Pyrrolidinamine-Derived Potential Drug Molecules
The true synthetic power of the 3-aminopyrrolidine (B1265635) scaffold is demonstrated by its role as a key intermediate in the synthesis of several advanced drug candidates and approved medicines, particularly in the domain of kinase inhibitors.
Leniolisib
Leniolisib (CDZ173) is a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). The synthesis of this complex molecule relies critically on the use of a chiral 3-aminopyrrolidine derivative as a core building block.
The synthesis commences with the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B113276) with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This key step introduces the chiral pyrrolidine moiety. Subsequent steps involve the deprotection of the benzyl (B1604629) group, a palladium-catalyzed coupling reaction with a substituted pyridine (B92270), and finally, the deprotection of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine ring, followed by acylation with propionyl chloride to yield the final drug substance, leniolisib.
| Step | Reactants | Key Transformation |
| 1 | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, Triethylamine (B128534) | Nucleophilic aromatic substitution to couple the two main fragments. |
| 2 | Intermediate from Step 1, Palladium hydroxide (B78521) on carbon, Ammonium (B1175870) formate | Hydrogenolysis to remove the benzyl protecting group. |
| 3 | Intermediate from Step 2, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, Palladium catalyst, Sodium tert-butoxide | Buchwald-Hartwig amination to form a key C-N bond. |
| 4 | Intermediate from Step 3, Trifluoroacetic acid (TFA), Propionyl chloride, Sodium bicarbonate | N-Boc deprotection followed by N-acylation to install the final propionyl group. |
JAK1 Inhibitor Intermediates
The Janus kinase (JAK) family of enzymes is central to signaling pathways for numerous cytokines and growth factors, making them important targets for inflammatory and autoimmune diseases. While many JAK inhibitors like tofacitinib (B832) and baricitinib (B560044) feature different heterocyclic cores, the 3-aminopyrrolidine scaffold has been successfully explored for the development of other types of kinase inhibitors, demonstrating its broader applicability in this therapeutic class.
For instance, a series of compounds based on the (S)-3-aminopyrrolidine scaffold was identified and synthesized as dual inhibitors of Abelson tyrosine kinase (Abl) and PI3K. In this research, the primary amine of the pyrrolidine ring was used as an anchor point for building out the rest of the molecule. This work underscores the utility of the scaffold in creating molecules that can fit into the ATP-binding sites of kinases. The promising cytotoxic effects of these novel compounds were attributed to the collective inhibition of both Abl and PI3K, showcasing an advanced strategy for which the 3-aminopyrrolidine core served as an effective template.
Synthesis of Chiral Amines for Agrochemical and Natural Product Synthesis
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, especially in polycyclic alkaloids such as those belonging to the Stemona and Aspidosperma families. The synthesis of these complex molecules often requires chiral building blocks that can introduce the pyrrolidine core with precise stereochemical control.
The synthetic community has developed numerous strategies to access these targets, often relying on chiral pool starting materials or asymmetric catalytic methods. Chiral 3-aminopyrrolidine derivatives serve as valuable synthons in this context. They provide a pre-formed, stereochemically defined five-membered ring that can be elaborated into more complex structures.
For example, the synthesis of polyhydroxylated pyrrolidine alkaloids, which are often potent glycosidase inhibitors, can be achieved using strategies that build upon functionalized pyrrolidine intermediates. The synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), a pyrrolidine alkaloid, highlights the strategic importance of installing stereocenters on a pre-formed ring. While this specific synthesis does not start from 3-aminopyrrolidine, it exemplifies the type of complex target where such a building block would be highly advantageous. The presence of the amino group at C3 provides a versatile handle for introducing further complexity or for acting as a key pharmacophoric element in agrochemicals or natural product analogues.
Methodologies for Selective Deprotection and Subsequent Functionalization
The synthetic utility of this compound is most powerfully realized through its N-Boc protected form, tert-butyl 3-aminopyrrolidine-1-carboxylate. The Boc group provides robust protection for the ring nitrogen, allowing for selective chemistry to be performed on the C3-amino group. Crucially, the Boc group can be removed under a variety of conditions, often with high selectivity, to liberate the ring nitrogen for subsequent functionalization. This protection-deprotection strategy is fundamental to its use as a versatile building block.
Selective deprotection of the N-Boc group can be achieved through several methods:
Acidic Conditions: The most common method for Boc removal involves treatment with strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol (B129727) are standard protocols that efficiently cleave the tert-butyl carbamate (B1207046). Nitric acid has also been reported for effective deprotection with selectivity toward acid-sensitive tert-butyl esters.
Lewis Acids: Milder conditions can be achieved using Lewis acids. Reagents such as zinc bromide (ZnBr₂) or cerium(III) chloride have been used to selectively remove Boc groups, sometimes in the presence of other acid-labile functionalities.
Thermal Methods: Heating N-Boc protected amines in high-boiling polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or under continuous flow conditions can effect deprotection without the need for strong acids. This method can offer unique selectivity, for example, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature and residence time.
The true elegance of this building block is demonstrated in telescoped or sequential reaction sequences. A prime example is the selective deprotection of a molecule containing two different N-Boc groups. Under thermal flow conditions, an aryl N-Boc group can be selectively removed at a lower temperature (e.g., 170 °C). The resulting free amine can then undergo a subsequent functionalization reaction, such as benzoylation. Following this, the second, more robust alkyl N-Boc group can be removed by heating at a higher temperature (e.g., 230 °C), enabling the synthesis of precisely functionalized, complex diamines from a common precursor.
| Deprotection Method | Reagent(s) | Typical Conditions | Selectivity Notes |
| Strong Acid | Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Standard, highly effective, but can cleave other acid-labile groups. |
| Strong Acid | Hydrochloric Acid (HCl) | Dioxane or Methanol, Room Temp. | Widely used, generates amine hydrochloride salt. |
| Nitrolytic | Nitric Acid (HNO₃) | Dichloromethane (CH₂Cl₂) | Can be selective for N-Boc over t-Butyl esters. |
| Thermal (Flow) | Heat | Methanol or TFE, 150-230 °C | Avoids strong acid; selectivity can be tuned by temperature. |
This ability to selectively protect, functionalize, and deprotect at two different nitrogen centers makes this compound and its derivatives indispensable tools in modern organic synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for 1-Tert-butyl-3-pyrrolidinamine, and how can reaction parameters be optimized?
- Answer : The synthesis typically involves multi-step routes, such as nucleophilic substitution or carbamate protection/deprotection strategies. For example, tert-butyl carbamate intermediates (common in pyrrolidinamine derivatives) are synthesized using Boc-protected amines under anhydrous conditions with catalysts like DMAP and triethylamine in dichloromethane at 0–20°C . Optimization includes:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation.
- Catalyst selection : DMAP enhances reaction efficiency in esterification steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Answer :
- NMR spectroscopy : - and -NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity; retention times are compared to standards .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., CHN: calculated 156.16 g/mol) .
Q. What are the key considerations in designing biological assays for evaluating the enzyme inhibitory potential of this compound?
- Answer :
- Enzyme selection : Target enzymes (e.g., kinases or proteases) should align with the compound’s hypothesized mechanism .
- Assay conditions : Maintain physiological pH (7.4), temperature (37°C), and include controls (e.g., DMSO vehicle).
- Dose-response curves : Use 8–12 concentrations (1 nM–100 µM) to calculate IC values .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for pyrrolidinamine derivatives?
- Answer : Contradictions often arise from:
- Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (endpoint vs. kinetic) .
- Stereochemical purity : Enantiomeric impurities (e.g., R vs. S configurations) can alter activity. Validate chirality via chiral HPLC or polarimetry .
- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity .
Q. What strategies are employed to separate enantiomers of chiral pyrrolidinamine compounds?
- Answer :
- Chiral chromatography : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases .
- Dynamic kinetic resolution : Enzymatic catalysts (e.g., lipases) can enantioselectively modify intermediates during synthesis .
- Crystallization-induced asymmetric transformation : Recrystallization from chiral solvents (e.g., (R)-limonene) enriches desired enantiomers .
Q. How does the tert-butyl group influence the physicochemical properties and reactivity of pyrrolidinamine derivatives?
- Answer :
- Steric effects : The bulky tert-butyl group reduces nucleophilic reactivity at the pyrrolidine nitrogen, directing functionalization to other positions .
- Lipophilicity : Increases logP values by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : The tert-butyl group resists oxidative metabolism, prolonging half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
